molecular formula C8H5F11O3 B12090464 2,2,3,4,4,4-Hexafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate

2,2,3,4,4,4-Hexafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate

Katalognummer: B12090464
Molekulargewicht: 358.11 g/mol
InChI-Schlüssel: FXFKLBUDNZVTJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,3,4,4,4-Hexafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts high thermal stability, chemical resistance, and low surface energy, making it valuable in various industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,4,4,4-Hexafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate typically involves the reaction of 2,2,3,4,4,4-Hexafluorobutanol with 2,2,3,3,3-pentafluoropropyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent decomposition of the reactants and to ensure high yield.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall efficiency and safety of the process.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the carbonate group.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 2,2,3,4,4,4-Hexafluorobutanol and 2,2,3,3,3-pentafluoropropanol.

    Oxidation and Reduction: The compound is generally resistant to oxidation and reduction due to the stability imparted by the fluorine atoms.

Common Reagents and Conditions:

    Nucleophiles: Such as amines or alcohols, can be used in substitution reactions.

    Acids and Bases: Can catalyze hydrolysis reactions.

Major Products Formed:

    Hydrolysis Products: 2,2,3,4,4,4-Hexafluorobutanol and 2,2,3,3,3-pentafluoropropanol.

    Substitution Products: Depending on the nucleophile used, various substituted carbonates can be formed.

Wissenschaftliche Forschungsanwendungen

2,2,3,4,4,4-Hexafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of fluorinated polymers and other fluorinated compounds.

    Biology: Its derivatives are used in the development of fluorinated surfactants and biomaterials.

    Medicine: Investigated for use in drug delivery systems due to its stability and biocompatibility.

    Industry: Employed in the production of high-performance coatings, lubricants, and sealants due to its chemical resistance and low surface energy.

Wirkmechanismus

The compound exerts its effects primarily through its chemical stability and resistance to degradation. The multiple fluorine atoms create a strong electron-withdrawing effect, stabilizing the molecule and making it less reactive. This stability is beneficial in applications where long-term performance and resistance to harsh conditions are required.

Vergleich Mit ähnlichen Verbindungen

  • 2,2,3,4,4,4-Hexafluorobutyl methacrylate
  • 2,2,3,4,4,4-Hexafluorobutyl acrylate
  • 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate

Uniqueness: 2,2,3,4,4,4-Hexafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate is unique due to the presence of both hexafluorobutyl and pentafluoropropyl groups, which impart a combination of properties from both fluorinated segments. This results in enhanced thermal stability, chemical resistance, and low surface energy compared to similar compounds that may only contain one type of fluorinated group.

Eigenschaften

Molekularformel

C8H5F11O3

Molekulargewicht

358.11 g/mol

IUPAC-Name

2,2,3,4,4,4-hexafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate

InChI

InChI=1S/C8H5F11O3/c9-3(7(14,15)16)5(10,11)1-21-4(20)22-2-6(12,13)8(17,18)19/h3H,1-2H2

InChI-Schlüssel

FXFKLBUDNZVTJH-UHFFFAOYSA-N

Kanonische SMILES

C(C(C(C(F)(F)F)F)(F)F)OC(=O)OCC(C(F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.